3-benzyl-6-[5-(3,4-dichlorophenyl)furan-2-yl]-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
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Overview
Description
3-benzyl-6-[5-(3,4-dichlorophenyl)furan-2-yl]-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is a heterocyclic compound that has garnered significant interest due to its unique structural features and potential applications in various fields. This compound is characterized by the presence of a triazolo-thiadiazine core, which is fused with a furan ring and substituted with benzyl and dichlorophenyl groups. The combination of these functional groups imparts distinct chemical and biological properties to the compound.
Preparation Methods
The synthesis of 3-benzyl-6-[5-(3,4-dichlorophenyl)furan-2-yl]-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine involves multiple steps, typically starting with the preparation of intermediate compounds. One common synthetic route involves the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, leading to the formation of the triazolo-thiadiazine ring . This method, however, has limited substrate scope. Industrial production methods may involve optimizing reaction conditions to improve yield and scalability, such as using different catalysts or solvents.
Chemical Reactions Analysis
3-benzyl-6-[5-(3,4-dichlorophenyl)furan-2-yl]-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or dichlorophenyl positions, leading to the formation of substituted products.
Cyclization: The compound can undergo cyclization reactions to form more complex ring structures.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of other heterocyclic compounds and can be used in various organic reactions.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-benzyl-6-[5-(3,4-dichlorophenyl)furan-2-yl]-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific application and context.
Comparison with Similar Compounds
3-benzyl-6-[5-(3,4-dichlorophenyl)furan-2-yl]-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine can be compared with other similar compounds, such as:
1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their chemical and biological properties.
1,3,4-thiadiazoles: These compounds have a similar thiadiazole ring but lack the triazole and furan rings, resulting in different reactivity and applications.
1,2,4-triazoles: These compounds contain the triazole ring but lack the thiadiazole and furan rings, leading to distinct properties and uses.
The uniqueness of this compound lies in its combination of functional groups, which imparts specific chemical reactivity and biological activity.
Properties
Molecular Formula |
C21H14Cl2N4OS |
---|---|
Molecular Weight |
441.3 g/mol |
IUPAC Name |
3-benzyl-6-[5-(3,4-dichlorophenyl)furan-2-yl]-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine |
InChI |
InChI=1S/C21H14Cl2N4OS/c22-15-7-6-14(11-16(15)23)18-8-9-19(28-18)17-12-29-21-25-24-20(27(21)26-17)10-13-4-2-1-3-5-13/h1-9,11H,10,12H2 |
InChI Key |
ZMXBXRMMXLONEO-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=NN2C(=NN=C2S1)CC3=CC=CC=C3)C4=CC=C(O4)C5=CC(=C(C=C5)Cl)Cl |
Origin of Product |
United States |
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